(3,5-Dimethyl-4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid
Description
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Properties
IUPAC Name |
[3,5-dimethyl-4-(4-methylpiperazin-1-yl)sulfonylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O4S/c1-10-8-12(14(17)18)9-11(2)13(10)21(19,20)16-6-4-15(3)5-7-16/h8-9,17-18H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXVEHNNEJBMIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301145016 | |
| Record name | Boronic acid, B-[3,5-dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301145016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704068-75-6 | |
| Record name | Boronic acid, B-[3,5-dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704068-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3,5-dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301145016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Boronic acids are generally known for their role in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction.
Mode of Action
In the context of Suzuki–Miyaura cross-coupling, the boronic acid compound interacts with its targets through a process called transmetalation. This process involves the transfer of formally nucleophilic organic groups from boron to palladium.
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling, the compound contributes to the formation of new carbon-carbon bonds.
Result of Action
In the context of suzuki–miyaura cross-coupling, the compound contributes to the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic compounds.
Action Environment
The suzuki–miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions, suggesting that the compound may exhibit stability and efficacy under a variety of environmental conditions.
Biological Activity
(3,5-Dimethyl-4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides an overview of its biological activity, supported by relevant data and findings from various studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles.
- Substituents : The presence of a piperazine ring and sulfonyl group enhances its pharmacological properties, contributing to its potential as a therapeutic agent.
1. Anticancer Activity
Research has demonstrated that boronic acids can exhibit significant anticancer properties. Specifically, studies have shown that compounds similar to this compound can inhibit cancer cell proliferation:
- Cytotoxicity Studies : In vitro assays indicated that this compound reduces cell viability in various cancer cell lines. For instance, concentrations as low as 5 µM resulted in a significant decrease in the viability of prostate cancer cells (PC-3), showing around 33% viability compared to untreated controls .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0.5 | 71 |
| 1 | 60 |
| 2 | 44 |
| 5 | 33 |
2. Antimicrobial Activity
The antimicrobial properties of this compound have also been evaluated against various bacterial strains:
- Inhibition Zones : Studies indicated that the compound exhibited inhibition zones ranging from 7 mm to 13 mm against pathogens such as Staphylococcus aureus and Escherichia coli. The effectiveness varied depending on the specific strain tested .
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 9 |
3. Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor:
- Acetylcholinesterase Inhibition : Similar compounds have been reported to inhibit acetylcholinesterase activity, which is crucial for treating neurodegenerative diseases . This suggests that this compound may possess similar properties.
Case Studies
A series of case studies have been conducted to evaluate the pharmacological potential of boronic acid derivatives:
- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry highlighted the efficacy of boronic compounds against prostate cancer cells, demonstrating a dose-dependent response where higher concentrations led to increased cytotoxicity .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of related compounds against common pathogens, revealing promising results that support further exploration into their use as antibacterial agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
